![molecular formula C21H24FNO5 B1240976 Paroxetine Acetate CAS No. 72471-80-8](/img/structure/B1240976.png)
Paroxetine Acetate
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Overview
Description
A serotonin uptake inhibitor that is effective in the treatment of depression.
Scientific Research Applications
Brain Targeting and Nasal Delivery Systems : Research has explored the development of intranasal in-situ gelling sprays and nanoemulsions of Paroxetine Acetate for direct delivery to the brain. This approach aims to bypass the high hepatic first-pass effect associated with oral administration, potentially resulting in a quicker onset of action and higher concentrations reaching the target site, such as the brain (Thakkar, Vaghela, & Patel, 2021), (Pandey, Kumar, Gupta, Ali, & Baboota, 2016).
Modulation of Immune Response : Paroxetine has been found to differentially modulate the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential role in influencing the immune response. This finding is significant considering the emerging understanding of the role of serotonin in inflammation and its link with depression (Durairaj, Steury, & Parameswaran, 2015).
Therapeutic Drug Monitoring : The development of sensitive methods for determining Paroxetine levels in serum can optimize the treatment of depression. Such methods include high-performance liquid chromatography which is crucial for clinical and biochemical research as well as drug monitoring (Inoue et al., 2013).
Exploring New Synthesis Methods : Recent advances in the synthesis of Paroxetine, including efforts to prepare derivatives with specific substitution patterns, have been a significant area of research. This is especially relevant for medicinal chemists engaged in neuroscience research (Santos et al., 2020).
Electrochemical Detection : The development of sensitive electrochemical sensors for the trace determination of Paroxetine in biological and pharmaceutical media has been investigated. Such sensors, based on modified electrodes, offer rapid and sensitive methods for Paroxetine measurement, which is essential due to its widespread use and therapeutic effects (Oghli & Soleymanpour, 2020).
properties
CAS RN |
72471-80-8 |
---|---|
Product Name |
Paroxetine Acetate |
Molecular Formula |
C21H24FNO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
acetic acid;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3.C2H4O2/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-2(3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,3,4)/t14-,17-;/m0./s1 |
InChI Key |
RQBJOWKBGCDPOS-RVXRQPKJSA-N |
Isomeric SMILES |
CC(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
SMILES |
CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Other CAS RN |
72471-80-8 |
synonyms |
Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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